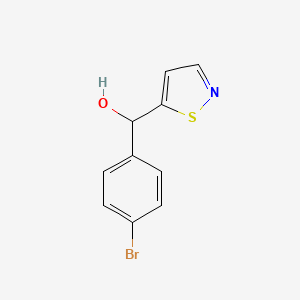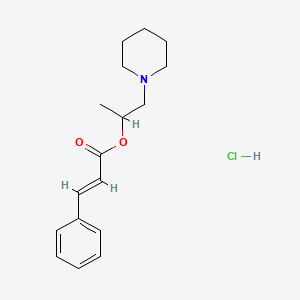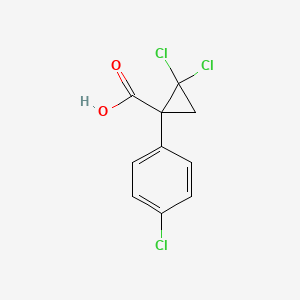
2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. It is one of the most widely used drugs in the world and is available in various forms such as tablets, capsules, and injections. The chemical formula of Diclofenac is C14H11Cl2NO2, and its molecular weight is 296.15 g/mol.
Scientific Research Applications
Environmental Monitoring and Analytical Chemistry
One notable application of related compounds to 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid is in the field of environmental monitoring and analytical chemistry. For example, a method has been developed for the determination of pyrethroid metabolites in human urine, utilizing solid-phase extraction followed by gas chromatography-tandem mass spectrometry. This method targets compounds such as cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (Cl2CA), among others, which are major metabolites of commonly used synthetic pyrethroids. The technique demonstrates the importance of these compounds in monitoring exposure to environmental pollutants and contributes significantly to the field of analytical chemistry by offering a sensitive and reliable method for detecting these metabolites in biological samples (Arrebola et al., 1999).
Organic Synthesis and Chemical Reactions
In organic synthesis, the structural motif of cyclopropane carboxylic acids plays a critical role in constructing complex molecules. For instance, the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride has been explored, demonstrating the versatility of cyclopropane derivatives in organic synthesis. This reaction allows for the generation of ring-opened products bearing chlorine atoms in the 1- and 3-positions, adjacent to the donor and acceptor groups, highlighting the utility of cyclopropane carboxylic acids in synthetic organic chemistry (Garve et al., 2014).
Biological Studies and Bioactivity
The cyclopropane carboxylic acid scaffold is also of interest in the development of bioactive molecules. Research into N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related fused ring compounds has shown that cyclopropanecarboxylic acid derivatives exhibit significant biological activities, including herbicidal and fungicidal properties. These studies not only underscore the potential of cyclopropane carboxylic acids in agrochemical development but also their broader implications in medicinal chemistry (Tian et al., 2009).
properties
IUPAC Name |
2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3O2/c11-7-3-1-6(2-4-7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKQQCTWJRSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559253 | |
| Record name | 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
106132-38-1 | |
| Record name | 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



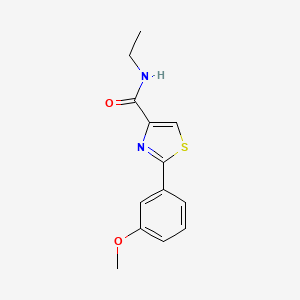
![2-cyclopentyl-N~1~-(2,4-difluorophenyl)-2-[4-(3-fluorobenzoyl)piperazino]acetamide](/img/structure/B1649780.png)
![N~2~-{[3-(4-fluorophenyl)-5-(4-methylpiperazino)-4-isoxazolyl]methyl}-N~2~-(2-furylmethyl)-2-furamide](/img/structure/B1649783.png)
![[4,5-dimethyl-3-oxido-2-(pyridin-3-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1649787.png)
![3-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]butanamide](/img/structure/B1649788.png)
![[4-Chloro-3-(trifluoromethyl)phenyl]{2-[(2-ethylphenyl)amino]ethyl}(methylsulf onyl)amine](/img/structure/B1649789.png)
![N-(benzimidazol-2-ylethyl)-2-[6-(4-methylphenyl)(7-hydro-1,2,4-triazolo[4,5-c] quinazolin-8-ylthio)]acetamide](/img/structure/B1649790.png)

![N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B1649794.png)
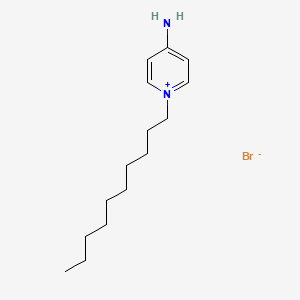
![2-[(2-chlorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-1-ium-2-yl]-1,3,4-oxadiazole;chloride](/img/structure/B1649797.png)
![1-(Furan-2-yl)-2-[2-imino-3-(2-piperidin-1-ium-1-ylethyl)benzimidazol-1-yl]ethanol;chloride](/img/structure/B1649798.png)
